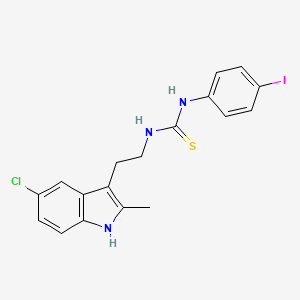
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives is a common theme in the provided papers, although the specific compound "1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea" is not directly mentioned. However, we can draw parallels from the synthesis methods described. For instance, the synthesis of 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea involved a multi-step process starting from potassium cyanide-14C, leading to various intermediates before the final thiourea compound was obtained . Similarly, the synthesis of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea was achieved through a condensation reaction of 2-amino pyrimidin with p-chlorophenyl isothiocyanate . These methods suggest that the synthesis of the compound would likely involve a condensation reaction between an appropriate indole derivative and an isothiocyanate functionalized with an iodophenyl group.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of the thiourea moiety. In the case of the metal complexes of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea, spectroscopic methods revealed square planar geometries for the Co(II), Ni(II), and Cu(II) complexes . This indicates that the thiourea derivatives can act as ligands and coordinate with metals, which could be an important aspect of the molecular structure analysis for the compound .
Chemical Reactions Analysis
The papers describe various chemical reactions involving thiourea derivatives. For example, the cyclization reactions of a thiourea derivative led to different pyridothienopyrimidine derivatives . Additionally, the reactions of 6-(2-Hydroxyphenyl)-2-thiouracils with cyclic amines and methylation with methyl iodide were examined . These reactions demonstrate the reactivity of thiourea compounds and suggest that the compound may also undergo similar reactions, such as cyclization or substitution, depending on the reaction conditions and the reactants involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from the characterization techniques used in the studies. Spectroscopic methods such as FTIR, UV-Vis, and 1H-NMR, along with magnetic measurements, conductance, and melting point determination, were employed to characterize the ligand and its metal complexes . These properties are crucial for understanding the behavior of the compound in various environments and can provide insights into its stability, solubility, and potential applications.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Thiourea derivatives have been extensively studied for their role in catalysis and organic synthesis. For instance, primary amine-thiourea derivatives are active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, demonstrating broad substrate scope and good-to-excellent diastereoselectivity (Huang & Jacobsen, 2006).
Material Science
In material science, thiourea derivatives like p-methylphenyl-thiourea and p-chlorophenyl-thiourea have been synthesized and studied for their dielectric properties, piezoelectric constants, and frequency temperature characteristics, indicating potential applications in electronics and sensor technologies (Deng & Yang, 1994).
Pharmaceutical Research
Thiourea compounds are pivotal in pharmaceutical research for their role in synthesizing heterocyclic compounds, which are core structures in many therapeutic agents. For example, disubstituted thioureas synthesized from the products of anionic arylation of unsaturated compounds have been used to create 4-thiazolidinone derivatives, showcasing their versatility in drug development (Obushak, Matiichuk, & Martyak, 2003).
Biological Activities
The biological activities of thiourea derivatives, including antimicrobial, antifungal, and tuberculostatic properties, have been a significant area of interest. Indolylalkylthioureas, for example, have shown tuberculostatic activity, highlighting their potential in treating bacterial infections (Pershin et al., 2004).
Propriétés
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOHPCHKGCXXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClIN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

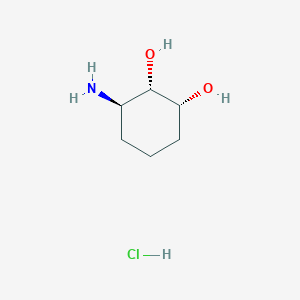
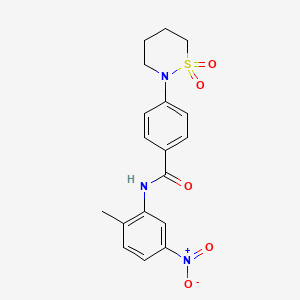
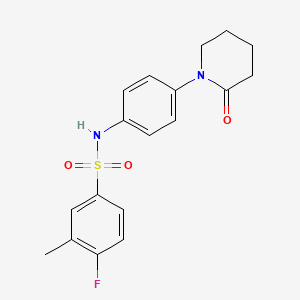
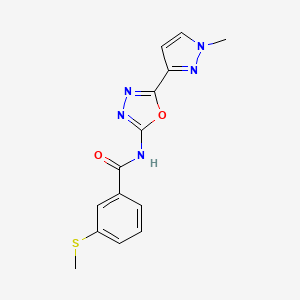
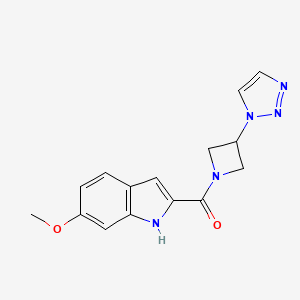
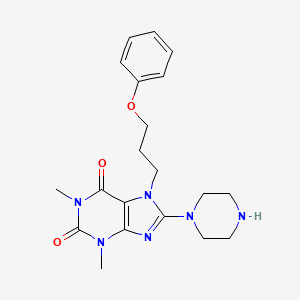
![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)
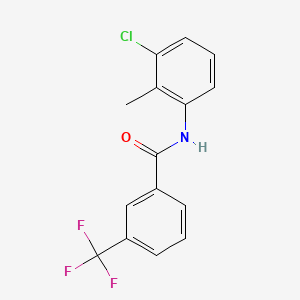
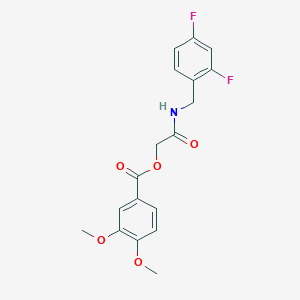
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)
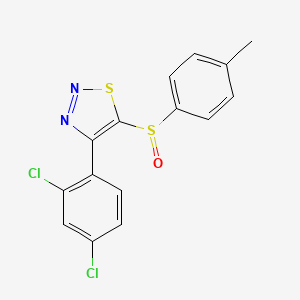
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2524024.png)